(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

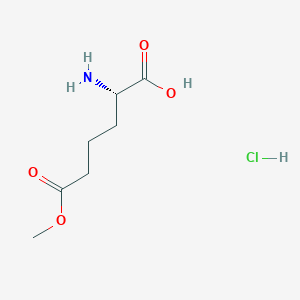

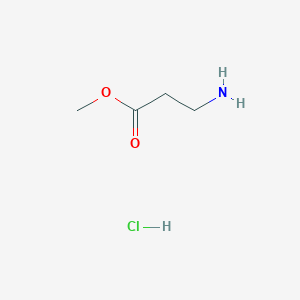

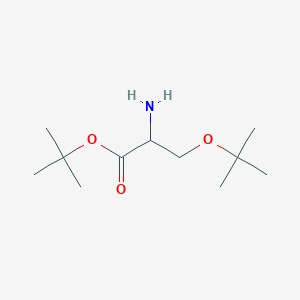

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate, also known as (S)-tert-Butyl 2-amino-3-propanoate, is an organic compound with the molecular formula C7H17NO2. It is a white, crystalline, slightly soluble solid that is widely used in the synthesis of organic compounds. It is a versatile synthetic intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a range of other compounds, including amino acids, peptides, and nucleosides.

Aplicaciones Científicas De Investigación

Environmental Impact and Fate

Studies have explored the environmental occurrence, fate, and potential toxic effects of synthetic phenolic antioxidants (SPAs), which share structural similarities with (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate, highlighting their presence in various environmental matrices and potential human exposure pathways. Some SPAs have been associated with hepatic toxicity and endocrine-disrupting effects, underlining the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation

The biodegradation of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater has been studied extensively, providing insights into the microbial degradation pathways of these compounds. This research is relevant due to the structural similarities between ETBE and (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate. Microorganisms capable of degrading ETBE aerobically through initial hydroxylation of the ethoxy carbon have been identified, suggesting potential avenues for the bioremediation of related compounds (Thornton et al., 2020).

Synthesis and Industrial Applications

Three-phase partitioning (TPP), an elegant and versatile nonchromatographic bioseparation technology, has been applied to the extraction, separation, and purification of bioactive molecules from natural sources. This methodology could be relevant for separating and purifying (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate or its derivatives for applications in food, cosmetics, and medicine, demonstrating the broad utility of such compounds in various industries (Yan et al., 2018).

Safety And Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, the hazard statements of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate” are H302-H315-H319-H332-H335, and its precautionary statements are P261-P280-P305+P351+P338 .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCSSBZYBJTLHZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.